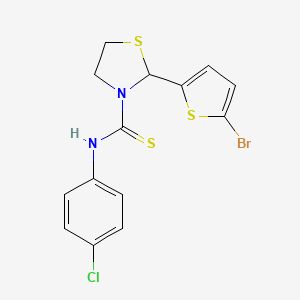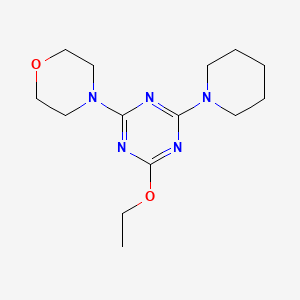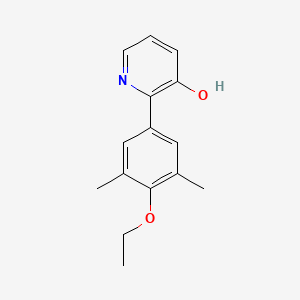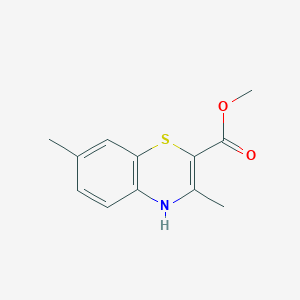![molecular formula C26H25NO B14947712 5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a synthetic organic compound belonging to the phenanthridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various methods. One common approach involves the cyclization of 2-isocyanobiaryls under metal-free conditions. This method utilizes readily available nitriles as the nitrogen source and delivers the product in good yield with excellent functional group compatibility . Another method involves the use of homogeneous gold catalysis to facilitate the successive C-N and C-C bond formations .
Industrial Production Methods
Industrial production of phenanthridine derivatives often involves scalable and efficient synthetic routes. The use of homogeneous gold catalysis and metal-free cyclization reactions are particularly attractive due to their high yields and compatibility with various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl peroxybenzoate (TBPB) for oxidation, and tert-butyl ammonium iodide (TBAI) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized phenanthridine derivatives, while substitution reactions can introduce different functional groups onto the phenanthridine core .
Applications De Recherche Scientifique
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets. For instance, some phenanthridine derivatives exert their antibacterial effects by interacting with bacterial cell wall components, such as penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis . In anticancer applications, the compound may intercalate into DNA, disrupting DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]phenanthridine: This compound shares a similar core structure but differs in the absence of a benzene A-ring.
Phenanthridinone: Another related compound with a similar core structure but different functional groups.
Uniqueness
5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H25NO |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C26H25NO/c1-3-28-20-14-11-19(12-15-20)26-22-10-6-7-17(2)24(22)25-21-9-5-4-8-18(21)13-16-23(25)27-26/h4-5,8-9,11-17H,3,6-7,10H2,1-2H3 |
Clé InChI |
WBZILFDMNBFWBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2CCCC5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
![9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14947642.png)

![11-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947650.png)
![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14947688.png)
![4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide](/img/structure/B14947694.png)
![1-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B14947696.png)

![Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B14947719.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B14947725.png)
